1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) is a chemical compound with a complex structure It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
The synthesis of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) involves several steps. The primary synthetic route includes the reaction of 1,3-benzodioxole with methanamine and N-(1-methylethyl)-, followed by the addition of methanesulfonate to form the salt. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain medical conditions.
Industry: It is used in the production of various industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) can be compared with other similar compounds, such as:
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, acetate (salt)
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, (E)-2-butenedioate (salt) These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) lies in its specific methanesulfonate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72156-43-5 |
---|---|
Molekularformel |
C12H19NO5S |
Molekulargewicht |
289.35 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C11H15NO2.CH4O3S/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;1-5(2,3)4/h3-5,8,12H,6-7H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
UFMIKHFEFYUONZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=CC2=C(C=C1)OCO2.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.